molecular formula C16H20N2O2 B11335154 N-(8-ethoxyquinolin-5-yl)pentanamide

N-(8-ethoxyquinolin-5-yl)pentanamide

Cat. No.: B11335154
M. Wt: 272.34 g/mol
InChI Key: JSDPERWJYGKKMF-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)pentanamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound’s structure includes an ethoxy group attached to the quinoline ring, which may contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)pentanamide typically involves the reaction of 8-ethoxyquinoline with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. Additionally, the compound’s ability to chelate metal ions may contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms.

Comparison with Similar Compounds

N-(8-ethoxyquinolin-5-yl)pentanamide can be compared with other quinoline derivatives such as:

    N-(8-methoxyquinolin-5-yl)pentanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(8-ethoxyquinolin-5-yl)propanamide: Similar structure but with a propanamide group instead of a pentanamide group.

    8-hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group.

The unique ethoxy group in this compound may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)pentanamide

InChI

InChI=1S/C16H20N2O2/c1-3-5-8-15(19)18-13-9-10-14(20-4-2)16-12(13)7-6-11-17-16/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19)

InChI Key

JSDPERWJYGKKMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC

Origin of Product

United States

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